molecular formula C18H16N2O3S B2949057 3-Methoxy-4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde CAS No. 306956-52-5

3-Methoxy-4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde

Cat. No.: B2949057
CAS No.: 306956-52-5
M. Wt: 340.4
InChI Key: VUNVFFWSPCLOHT-UHFFFAOYSA-N
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Description

3-Methoxy-4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde typically involves multiple steps, starting with the construction of the benzothienopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and efficiency. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize the desired compound's yield. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of functional groups such as methoxy and aldehyde allows for diverse chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms, substituted analogs, and addition products. These derivatives may exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the preparation of more complex molecules

Biology: The biological potential of this compound is significant, with studies indicating its potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for further research in drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with biological targets and pathways makes it a promising candidate for the development of new drugs. Research is ongoing to evaluate its efficacy and safety in preclinical and clinical settings.

Industry: In material science, this compound may be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which 3-Methoxy-4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions may modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-2-[(2E)-3-phenyl-2-propenylsulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

  • 3,4,5-Trimethoxybenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone

  • 3-Allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness: Compared to these similar compounds, 3-Methoxy-4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework allows for distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-methoxy-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-11(9-21)6-7-13(14)23-17-16-12-4-2-3-5-15(12)24-18(16)20-10-19-17/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNVFFWSPCLOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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